Cas no 1187165-84-9 (2-(4-Butylbenzoyl)-3-methylpyridine)

2-(4-Butylbenzoyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-(4-Butylbenzoyl)-3-methylpyridine
- (4-Butylphenyl)(3-methylpyridin-2-yl)methanone
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- MDL: MFCD13152799
- インチ: 1S/C17H19NO/c1-3-4-7-14-8-10-15(11-9-14)17(19)16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3
- InChIKey: OYXNFGSUQRCZDI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=CC=CN=1)C1C=CC(=CC=1)CCCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 281
- トポロジー分子極性表面積: 30
2-(4-Butylbenzoyl)-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB363127-2 g |
2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |
1187165-84-9 | 97% | 2g |
€1400.00 | 2023-06-20 | |
abcr | AB363127-1 g |
2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |
1187165-84-9 | 97% | 1g |
€954.60 | 2023-06-20 | |
abcr | AB363127-2g |
2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |
1187165-84-9 | 97% | 2g |
€1400.00 | 2025-02-13 | |
Ambeed | A233371-1g |
(4-Butylphenyl)(3-methylpyridin-2-yl)methanone |
1187165-84-9 | 97% | 1g |
$371.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781768-1g |
(4-Butylphenyl)(3-methylpyridin-2-yl)methanone |
1187165-84-9 | 97% | 1g |
¥12230.00 | 2024-08-09 | |
Fluorochem | 203010-5g |
2-(4-Butylbenzoyl)-3-methylpyridine |
1187165-84-9 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Fluorochem | 203010-1g |
2-(4-Butylbenzoyl)-3-methylpyridine |
1187165-84-9 | 97% | 1g |
£554.00 | 2022-03-01 | |
abcr | AB363127-1g |
2-(4-Butylbenzoyl)-3-methylpyridine, 97%; . |
1187165-84-9 | 97% | 1g |
€954.60 | 2025-02-13 | |
Fluorochem | 203010-2g |
2-(4-Butylbenzoyl)-3-methylpyridine |
1187165-84-9 | 97% | 2g |
£837.00 | 2022-03-01 |
2-(4-Butylbenzoyl)-3-methylpyridine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
2-(4-Butylbenzoyl)-3-methylpyridineに関する追加情報
Professional Introduction to 2-(4-Butylbenzoyl)-3-methylpyridine (CAS No. 1187165-84-9)
2-(4-Butylbenzoyl)-3-methylpyridine, identified by its CAS number 1187165-84-9, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecular structure of 2-(4-butylbenzoyl)-3-methylpyridine consists of a pyridine ring substituted with a butylbenzoyl group at the 2-position and a methyl group at the 3-position, which contributes to its distinct chemical behavior and reactivity.
The synthesis of 2-(4-butylbenzoyl)-3-methylpyridine involves a series of well-defined chemical reactions that highlight the compound's versatility. The process typically begins with the functionalization of the pyridine ring, followed by the introduction of the butylbenzoyl moiety. This synthetic route requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have improved the efficiency of these synthetic pathways, making it more feasible to produce larger quantities of the compound for research and development purposes.
In the realm of pharmaceutical research, 2-(4-butylbenzoyl)-3-methylpyridine has shown promise as a key intermediate in the development of novel therapeutic agents. Its structural features make it a valuable building block for designing molecules with specific biological activities. For instance, studies have explored its potential role in modulating enzyme inhibition and receptor binding, which are critical mechanisms in drug design. The compound's ability to interact with biological targets suggests its utility in addressing various therapeutic challenges.
Recent research has also delved into the spectroscopic and analytical properties of 2-(4-butylbenzoyl)-3-methylpyridine. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular structure and confirm its identity. These analytical techniques provide crucial data for understanding the compound's behavior in different chemical environments. Additionally, computational chemistry methods have been utilized to predict the compound's interactions with biological molecules, offering insights into its potential pharmacological effects.
The applications of 2-(4-butylbenzoyl)-3-methylpyridine extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. Its unique chemical properties make it suitable for use as a ligand in catalytic systems or as an intermediate in the synthesis of more complex molecules. In materials science, for example, it has been investigated for its potential role in developing novel polymers and coatings with enhanced thermal stability and mechanical strength.
The safety and handling of 2-(4-butylbenzoyl)-3-methylpyridine are important considerations in its application. While it is not classified as a hazardous substance under standard regulatory guidelines, proper laboratory practices should be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. Storage conditions should also be optimized to maintain stability and prevent degradation.
Future research directions for 2-(4-butylbenzoyl)-3-methylpyridine include exploring its role in drug discovery and developing new synthetic methodologies for improved efficiency. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to novel applications and advancements. As our understanding of molecular interactions continues to grow, compounds like 2-(4-butylbenzoyl)-3-methylpyridine will play an increasingly important role in shaping the future of chemical biology and pharmaceutical science.
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